1-Propanesulfonic acid, 3-(2-benzothiazolylthio)-

Description

Chemical Identity and Systematic Nomenclature

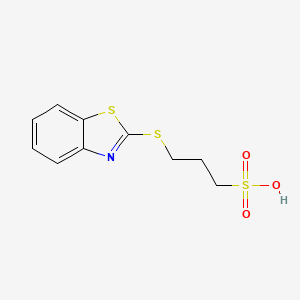

The systematic nomenclature of 1-Propanesulfonic acid, 3-(2-benzothiazolylthio)- follows International Union of Pure and Applied Chemistry guidelines, with the preferred systematic name being 3-(1,3-benzothiazol-2-ylsulfanyl)propane-1-sulfonic acid. The molecular formula C₁₀H₁₁NO₃S₃ indicates the presence of ten carbon atoms, eleven hydrogen atoms, one nitrogen atom, three oxygen atoms, and three sulfur atoms, resulting in a molecular weight of 289.394 grams per mole.

The compound's structural identity is further defined by its unique chemical identifiers, including the Chemical Abstracts Service registry number 4720-61-0 and the Unique Ingredient Identifier Q071BHM3ZE. The simplified molecular-input line-entry system representation C1=CC=C2C(=C1)N=C(S2)SCCCS(=O)(=O)O clearly delineates the molecular connectivity, showing the benzothiazole ring system connected to a propylsulfonic acid chain through a sulfur linkage.

The International Chemical Identifier provides a standardized representation: InChI=1S/C10H11NO3S3/c12-17(13,14)7-3-6-15-10-11-8-4-1-2-5-9(8)16-10/h1-2,4-5H,3,6-7H2,(H,12,13,14), with the corresponding InChI Key XBNHRNFODJOFRU-UHFFFAOYSA-N serving as a unique molecular identifier.

Common Synonyms and Alternative Designations

The compound exhibits extensive nomenclatural diversity, reflecting its recognition across different chemical databases and research communities. The most commonly encountered alternative designation is 3-(2-benzothiazolylthio)-1-propanesulfonic acid, which emphasizes the benzothiazole substituent position. Additional systematic variations include 3-(benzothiazol-2-ylthio)propane-1-sulfonic acid and 3-(benzo[d]thiazol-2-ylthio)propane-1-sulfonic acid, which incorporate different benzothiazole ring nomenclature conventions.

Database-specific identifiers provide further nomenclatural alternatives, including the DrugBank designation DB03132 and the PubChem Compound Identifier 162569. Chemical supplier catalogs often employ abbreviated forms such as 3-(2-BENZOTHIAZOLYLTHIO)-1-PROPANESULFONIC ACID, reflecting industrial nomenclature practices.

The sodium salt derivative of this compound, bearing the Chemical Abstracts Service number 49625-94-7, is frequently referenced as sodium 3-(benzothiazol-2-ylthio)-1-propanesulfonate. This ionic form demonstrates enhanced water solubility characteristics compared to the parent acid, with a molecular formula of C₁₀H₁₀NNaO₃S₃ and molecular weight of 311.38 grams per mole.

Specialized chemical databases have assigned unique identifiers including CHEMBL1161789 in the ChEMBL database and DTXSID0063571 in the Distributed Structure-Searchable Toxicity Database. Research literature occasionally employs the abbreviated designation benzothiazolylthiopropanesulfonic acid when discussing structure-activity relationships within organosulfur compound families.

Historical Context in Benzothiazole Chemistry

The development of benzothiazole chemistry traces its origins to the pioneering work of A.W. Hofmann in 1879, who first reported 2-substituted benzothiazoles including 2-chloro- and 2-phenylbenzothiazoles. This foundational research established the fundamental synthetic approaches that would later enable the preparation of more complex derivatives such as 1-Propanesulfonic acid, 3-(2-benzothiazolylthio)-. The discovery of 2-sulfanylbenzothiazoles as vulcanization accelerators for natural and synthetic rubber in 1921 marked a crucial milestone in benzothiazole applications, demonstrating the practical utility of these heterocyclic systems.

Parent benzothiazole was first isolated from natural sources in 1967 from the volatiles of American cranberries Vaccinium macrocarpon Ait. var. Early Black, revealing the natural occurrence of benzothiazole scaffolds in biological systems. This discovery provided important context for understanding the biological relevance of benzothiazole derivatives and their potential roles in natural product chemistry.

The evolution of benzothiazole synthetic methodology has been marked by significant advances in condensation reactions between 2-aminothiophenol and various carbonyl compounds. Early synthetic approaches involved condensation of 2-aminothiophenol with aromatic or aliphatic aldehydes in acidic or basic media, initially forming Schiff bases that subsequently cyclized through dehydrogenation to deliver 2-substituted benzothiazoles. These classical methods established the foundation for more sophisticated synthetic strategies that would eventually enable the preparation of complex derivatives incorporating additional functional groups such as sulfonic acids.

Recent developments in benzothiazole chemistry have emphasized environmentally sustainable synthetic approaches, including visible-light-assisted synthesis and mechanochemical methods. The formation of photosensitizing disulfides in benzothiazole synthesis from 2-aminothiophenol and aldehydes has been confirmed through detailed mechanistic studies, revealing that in situ-generated disulfides can photosensitize molecular oxygen to generate key oxidants for dehydrogenation steps. These advances in synthetic methodology have direct relevance to the preparation of sulfonated benzothiazole derivatives, providing insights into reaction mechanisms and optimization strategies.

Classification within Organosulfur Compounds

1-Propanesulfonic acid, 3-(2-benzothiazolylthio)- occupies a unique position within the organosulfur compound classification system, exhibiting characteristics of multiple structural classes simultaneously. The compound contains three distinct sulfur-containing functional groups: a sulfonic acid group, a thioether linkage, and a thiazole ring system embedded within the benzothiazole framework. This multi-functional architecture places it at the intersection of several organosulfur categories, making it a particularly interesting example of structural complexity within this chemical family.

As a sulfonic acid derivative, the compound belongs to the class of organosulfur compounds characterized by the presence of sulfonyl groups bearing hydroxyl substituents. Sulfonic acids represent one of the most oxidized forms of organosulfur compounds, typically exhibiting strong acidic properties and high water solubility when ionized. The propylsulfonic acid chain in this compound contributes significantly to its overall polarity and potential for hydrogen bonding interactions.

The thioether functionality, represented by the sulfur bridge connecting the benzothiazole ring to the propyl chain, classifies the compound within the thioether subcategory of organosulfur compounds. Thioethers are characterized by carbon-sulfur-carbon bonds, with the carbon-sulfur single bond typically measuring approximately 183 picometers in length, as observed in methanethiol, and exhibiting weaker bond dissociation energies compared to carbon-carbon bonds. The thioether linkage in this compound serves as a crucial structural element that determines its overall molecular geometry and potential reactivity patterns.

The benzothiazole component introduces heterocyclic organosulfur characteristics, specifically those associated with thiazole ring systems. Benzothiazoles consist of a five-membered 1,3-thiazole ring fused to a benzene ring, creating a conjugated aromatic system with unique electronic properties. The thiazole ring is electron-withdrawing, influencing the reactivity of substituents attached to the heterocyclic core and contributing to the overall chemical behavior of the compound.

Properties

IUPAC Name |

3-(1,3-benzothiazol-2-ylsulfanyl)propane-1-sulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3S3/c12-17(13,14)7-3-6-15-10-11-8-4-1-2-5-9(8)16-10/h1-2,4-5H,3,6-7H2,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBNHRNFODJOFRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)SCCCS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3S3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0063571 | |

| Record name | 1-Propanesulfonic acid, 3-(2-benzothiazolylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4720-61-0 | |

| Record name | 3-(2-Benzothiazolylthio)-1-propanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4720-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Benzo(d)thiazol-2-ylthio)propane-1-sulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004720610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanesulfonic acid, 3-(2-benzothiazolylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanesulfonic acid, 3-(2-benzothiazolylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(BENZO(D)THIAZOL-2-YLTHIO)PROPANE-1-SULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q071BHM3ZE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

1-Propanesulfonic acid, 3-(2-benzothiazolylthio)-, also referred to as benzothiazole sulfonic acid, is a compound of interest in biochemical research due to its interactions with various biological macromolecules. This article explores its biological activity, focusing on its mechanism of action, interactions with proteins, and potential therapeutic applications.

- Chemical Formula : C₁₀H₁₁N₁O₃S₃

- Molecular Weight : 289.394 g/mol

- CAS Number : 4720-61-0

The biological activity of 1-propanesulfonic acid, 3-(2-benzothiazolylthio)- is primarily attributed to its ability to interact with proteins, particularly enzymes involved in metabolic pathways. Notably, it has been identified as a selective inhibitor of triosephosphate isomerase (TPI) from Trypanosoma cruzi, the causative agent of Chagas disease. This inhibition disrupts the glycolytic pathway of the parasite, thereby impeding its energy metabolism and growth.

Interaction with Lysozyme

Recent studies have demonstrated that this compound binds to lysozyme, a key enzyme in the immune response. The binding interactions were characterized using isothermal titration calorimetry and fluorescence spectroscopy. Key findings include:

- Binding Constant (K) :

- Enthalpy Change (ΔH°) :

- Entropy Change (ΔS°) :

These results indicate that the binding process is enthalpically driven, suggesting significant hydrogen bonding and Van der Waals interactions between the compound and lysozyme .

Biological Activity Data Table

Study on Inhibition of Triosephosphate Isomerase

In a focused study on Trypanosoma cruzi, researchers evaluated the inhibitory effects of 1-propanesulfonic acid, 3-(2-benzothiazolylthio)- on TPI activity. The compound was found to significantly reduce enzyme activity at concentrations exceeding 0.25 mM, demonstrating its potential as a therapeutic agent against Chagas disease .

Structural Analysis via Spectroscopy

Fluorescence spectroscopy was employed to assess conformational changes in lysozyme upon binding with the compound. The results indicated a decrease in α-helical content by approximately 37% with increasing concentrations of the compound, while β-sheet content remained relatively stable . This suggests that while the compound does alter protein structure, it does not lead to complete denaturation.

Scientific Research Applications

Biochemical Applications

1. Inhibition of Enzymatic Activity

One of the notable applications of 1-Propanesulfonic acid, 3-(2-benzothiazolylthio)- is its role as a selective inhibitor of triosephosphate isomerase (TPI), an enzyme critical for glycolysis and gluconeogenesis. TPI has been identified as a target for drug development against various protozoan parasites, including Trypanosoma cruzi, the causative agent of Chagas disease. The compound shows promise in disrupting the metabolic pathways of these parasites, making it a candidate for further pharmacological studies .

2. Protein Interaction Studies

Research indicates that this compound interacts with proteins such as lysozyme, affecting their structural integrity and function. Studies employing techniques like isothermal titration calorimetry and UV-visible spectroscopy have demonstrated that increasing concentrations of the compound can lead to significant changes in the protein's secondary structure, particularly reducing α-helices while maintaining β-sheets . This property can be harnessed to explore protein-ligand interactions in drug discovery.

Case Studies

Toxicological Assessments

The toxicological profile of 1-Propanesulfonic acid, 3-(2-benzothiazolylthio)- has been explored through various assays. It has been shown to exhibit low toxicity levels while maintaining efficacy against targeted enzymes. This balance is crucial for developing therapeutics with minimal side effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of propanesulfonic acid derivatives modified with heterocyclic thioether groups. Key analogues include:

Key Comparative Findings

Bioactivity and Selectivity The benzothiazole derivative exhibits superior inhibitory activity against TcTIM compared to benzoxazole analogues. For example, 3-(2-benzoxazolylthio)-1-propanesulfonic acid shows reduced docking affinity (−80–−82 kJ/mol estimated) due to the oxygen atom in the heterocycle weakening hydrophobic interactions . Copaiferaditerpenoids, another TIM inhibitor class, display higher docking energies (−88.2 to −90.7 kJ/mol) but lack the sulfonic acid group critical for solubility in aqueous biological systems .

Solubility and Formulation The sodium salt form of 3-(2-benzothiazolylthio)-1-propanesulfonic acid (CAS 49625-94-7) is preferred in drug design due to its solubility (>50 mg/mL in water), whereas the non-salt form requires organic solvents . In contrast, 3-(trimethylsilyl)-1-propanesulfonic acid (DSS) is exclusively used in NMR spectroscopy due to its inertness and sharp proton signal at 0 ppm .

Structural Modifications and Applications

- Substitution of the benzothiazole with allyloxy/hydroxy groups (e.g., sodium 2-hydroxy-3-(allyloxy)propanesulfonate) shifts functionality toward industrial applications (e.g., surfactants) rather than enzyme inhibition .

- The thioether linkage in 3-(2-benzothiazolylthio)-1-propanesulfonic acid enhances metabolic stability compared to ester or amide-linked analogues, which are prone to hydrolysis .

Research Highlights

- Docking Studies : 3-(2-Benzothiazolylthio)-1-propanesulfonic acid binds to the TcTIM dimer interface with a ∆G of −85.5 kJ/mol, outperforming substrate analogues like dihydroxyacetone phosphate (−59.7 kJ/mol) and rivaling phosphoglycolohydroxamic acid (−61.1 kJ/mol) .

- Selectivity: The compound shows minimal cross-reactivity with human TIM due to differences in dimer interface residues, a critical advantage over non-selective inhibitors .

Preparation Methods

Sulfonic Acid Chloride Coupling with Benzothiazolylamine Derivatives

The most documented method involves reacting 3-amino-2-benzothiazolylamine with propanesulfonic acid chloride under controlled conditions. This exothermic reaction proceeds via nucleophilic substitution, where the amine group attacks the sulfonyl chloride, forming a sulfonamide intermediate. Subsequent neutralization with sodium hydroxide yields the sodium salt (CAS 49625-94-7), which is acidified to isolate the target compound.

Reaction Conditions:

Nitrobenzothiazole Reduction and Sulfonation

An alternative route employs 3-nitro-2-benzothiazolylamine reacted directly with propanesulfonic acid in dimethylformamide (DMF). The nitro group is reduced in situ to an amine, which subsequently undergoes sulfonation. This one-pot method simplifies purification but requires stringent control over reduction conditions to avoid over-sulfonation.

Key Parameters:

-

Reducing Agent: Hydrogen gas with palladium on carbon.

-

Temperature: 50–60°C for nitro reduction; 80°C for sulfonation.

-

Solvent: DMF with 5% water to enhance solubility.

Mechanistic Analysis and Optimization

Thioether Formation via Nucleophilic Substitution

The thioether bond () is central to the molecule’s stability. Computational studies suggest that the benzothiazole’s sulfur lone pairs enhance electrophilic substitution at the propane chain’s terminal carbon. Density functional theory (DFT) models indicate that the reaction proceeds optimally at a bond dissociation energy of , favoring thioether formation over competing side reactions.

Solvent and Catalytic Effects

Polar aprotic solvents like DMF or acetonitrile improve reaction kinetics by stabilizing charged intermediates. Catalytic amounts of triethylamine () accelerate deprotonation of the benzothiazole thiol group, enhancing nucleophilicity. However, excess base promotes hydrolysis of the sulfonic acid chloride, necessitating precise stoichiometry.

Physicochemical Properties and Characterization

Structural and Thermal Data

Spectroscopic Confirmation

-

IR Spectroscopy: Strong absorptions at (S=O stretch) and (C-S-C bend).

-

NMR (): δ 2.1–2.3 ppm (m, 2H, -S), δ 3.4–3.6 ppm (t, 2H, -SO).

Industrial-Scale Challenges and Solutions

Purification and Byproduct Management

The sodium salt (CAS 49625-94-7) is often isolated to improve solubility during purification. Recrystallization from ethanol/water (1:3 v/v) removes unreacted benzothiazole derivatives. Residual DMF in the second method necessitates azeotropic distillation with toluene .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(2-benzothiazolylthio)-1-propanesulfonic acid and its sodium salt?

- Methodological Answer : Synthesis typically involves nucleophilic substitution between 2-mercaptobenzothiazole and 3-chloro-1-propanesulfonic acid under alkaline conditions. The sodium salt is obtained via neutralization with NaOH. Characterization should include ¹H/¹³C NMR to confirm the sulfonic acid group and benzothiazole-thioether linkage, and elemental analysis to verify purity. Stability during synthesis requires inert atmospheres to prevent oxidation of the thiol group .

Q. How can researchers characterize the purity and structural integrity of 3-(2-benzothiazolylthio)-1-propanesulfonic acid derivatives?

- Methodological Answer : Use a combination of:

- FTIR spectroscopy to identify functional groups (e.g., sulfonic acid S=O stretching at ~1040 cm⁻¹).

- High-resolution mass spectrometry (HRMS) for molecular ion confirmation.

- HPLC-UV with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity.

- Thermogravimetric analysis (TGA) to evaluate thermal stability and decomposition patterns .

Q. What are the key stability considerations for storing 3-(2-benzothiazolylthio)-1-propanesulfonic acid in laboratory settings?

- Methodological Answer : The compound is hygroscopic and sensitive to light. Store in airtight containers under nitrogen at 4°C. Monitor for degradation via UV-Vis spectroscopy (absorbance shifts at 270–300 nm for benzothiazole derivatives). Avoid prolonged exposure to moisture, which can hydrolyze the sulfonic acid group .

Advanced Research Questions

Q. How can researchers optimize the use of this compound in electroplating applications to enhance conductivity and deposition uniformity?

- Methodological Answer : Design experiments to test its role as a brightener or leveling agent in electroplating baths. Use cyclic voltammetry to study its redox behavior and adsorption on metal surfaces. Optimize concentration (e.g., 0.1–1.0 mM) and pH (4–6) to balance conductivity and deposition rates. Compare performance with additives like polyethylene glycol using scanning electron microscopy (SEM) to assess surface morphology .

Q. What analytical strategies are effective in resolving contradictory data regarding the environmental persistence of sulfonic acid derivatives like this compound?

- Methodological Answer : Contradictions in persistence data may arise from matrix effects or detection limits. Employ:

- LC-MS/MS with multiple reaction monitoring (MRM) for trace quantification in environmental samples.

- Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from complex matrices.

- Isotope dilution using deuterated analogs to correct for recovery losses. Reference methods from studies on perfluoroalkyl sulfonic acids (e.g., Pan et al., 2018) .

Q. What experimental approaches are recommended to study the interaction mechanisms between this compound and biological macromolecules?

- Methodological Answer :

- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity with proteins (e.g., serum albumin).

- Molecular docking simulations to predict binding sites on enzymes like cytochrome P450.

- Circular dichroism (CD) to assess conformational changes in proteins upon interaction. Include toxicity assays (e.g., MTT assay ) to evaluate cellular responses, referencing safety protocols for structurally related sulfonic acids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.